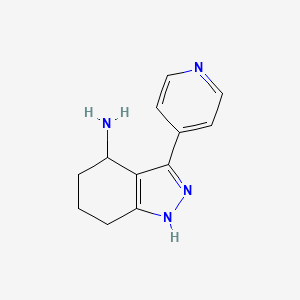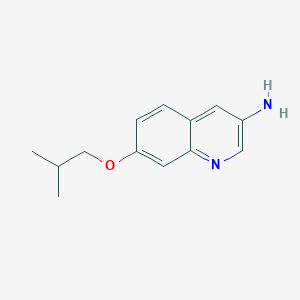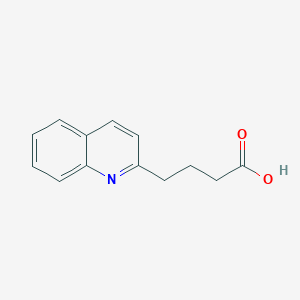
4-(Quinolin-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinolin-2-yl)butanoic acid is an organic compound that features a quinoline ring attached to a butanoic acid chain The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)butanoic acid typically involves the formation of the quinoline ring followed by the attachment of the butanoic acid chain. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Once the quinoline ring is formed, it can be further functionalized to introduce the butanoic acid chain through various organic reactions, such as Friedel-Crafts acylation or alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Quinolin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the butanoic acid chain.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Applications De Recherche Scientifique
4-(Quinolin-2-yl)butanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Quinolin-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA or inhibit specific enzymes, while the butanoic acid chain can enhance its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-2,4-dione: Exhibits different tautomeric forms and has various biological activities.
Uniqueness
4-(Quinolin-2-yl)butanoic acid is unique due to the combination of the quinoline ring and the butanoic acid chain, which can provide a balance of biological activity and physicochemical properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
92028-91-6 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-quinolin-2-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)7-3-5-11-9-8-10-4-1-2-6-12(10)14-11/h1-2,4,6,8-9H,3,5,7H2,(H,15,16) |
Clé InChI |
OLJDCUNTSCQLQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11890353.png)
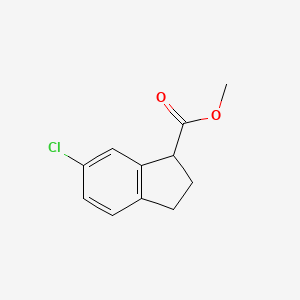
![(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol](/img/structure/B11890359.png)
![Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)

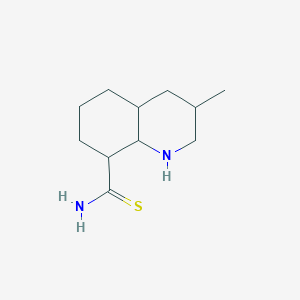
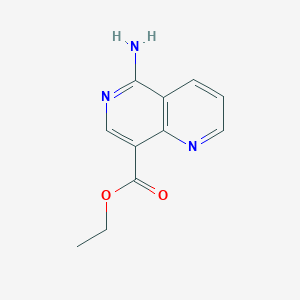
![[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl-](/img/structure/B11890395.png)

![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

